REACTION_SMILES
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[Br:1][c:2]1[c:3]([OH:9])[cH:4][cH:5][c:6]([F:8])[cH:7]1.[CH3:29][N:30]([CH3:31])[CH:32]=[O:33].[F:10][C:11]([CH2:12][O:13][O:14][S:15]([c:16]1[cH:17][cH:18][c:19]([CH3:20])[cH:21][cH:22]1)(=[O:23])=[O:24])([F:25])[F:26].[H-:27].[Na+:28].[OH2:34]>>[Br:1][c:2]1[c:3]([O:9][CH2:12][C:11]([F:10])([F:25])[F:26])[cH:4][cH:5][c:6]([F:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(F)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Cc1ccc(S(=O)(=O)OOCC(F)(F)F)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)OOCC(F)(F)F)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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Type
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product
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Smiles
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Fc1ccc(OCC(F)(F)F)c(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |